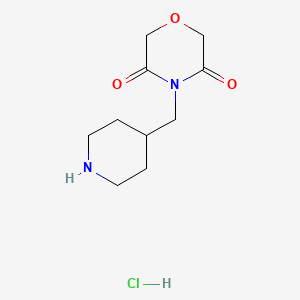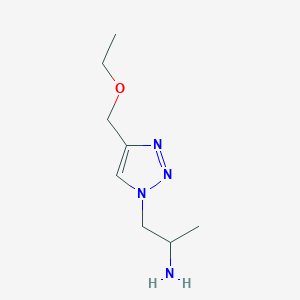
1-(4-(ethoxymethyl)-1H-1,2,3-triazol-1-yl)propan-2-amine
Overview
Description
The compound “1-(4-(ethoxymethyl)-1H-1,2,3-triazol-1-yl)propan-2-amine” is a derivative of propan-2-amine , which is an organic compound and an amine. It contains a 1,2,3-triazole ring, which is a class of heterocyclic compounds containing a five-membered ring with three nitrogen atoms and two carbon atoms. The ethoxymethyl group attached to the triazole ring suggests that this compound might have been synthesized using a variant of the click chemistry reaction, which often results in 1,2,3-triazole derivatives.
Molecular Structure Analysis
The molecular structure of this compound would include a 1,2,3-triazole ring, an ethoxymethyl group attached to the 4-position of the triazole ring, and a propan-2-amine moiety attached to the 1-position of the triazole ring .Chemical Reactions Analysis
As a 1,2,3-triazole derivative, this compound might participate in various chemical reactions. For example, triazoles can act as ligands in coordination chemistry, and they can also undergo transformations such as N-alkylation and N-oxidation .Physical And Chemical Properties Analysis
Without specific data on this compound, I can only speculate on its properties based on its structure. As an amine, it would likely be a weak base. The presence of the ethoxymethyl group might make it somewhat polar, and it might be soluble in polar solvents .Scientific Research Applications
Synthesis and Characterization
The compound "1-(4-(ethoxymethyl)-1H-1,2,3-triazol-1-yl)propan-2-amine" and its derivatives are valuable in synthetic chemistry for creating complex molecules. For instance, the synthesis and characterization of fluorescent analogs like 4-ethoxymethylene-2-[1]-naphthyl-5(4H)-oxazolone from related compounds involve direct reactions with amines and amino acids, offering potential for monitoring cellular compartments due to their pH-sensitive emission bands (Kóczán et al., 2001).
Antimicrobial Activities
Some derivatives of 1,2,4-triazole, synthesized from reactions involving ethoxycarbonylhydrazones and primary amines, have shown to possess good or moderate antimicrobial activities against various microorganisms. This highlights their potential as novel antimicrobial agents (Bektaş et al., 2007).
Catalysis
In catalysis, the direct aminolysis of ethoxycarbonylmethyl esters of 1,4-dihydropyridines into carbamoylmethyl esters showcases the importance of specific reagents like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) for facilitating reactions under mild conditions, emphasizing the role of such compounds in synthetic chemistry and catalytic processes (Vigante et al., 2015).
Polymer Modification
Research into the modification of polyvinyl alcohol/acrylic acid (PVA/AAc) hydrogels with various amine compounds, including 2-amino-3-(4-hydroxyphenyl) propanoic acid and others, demonstrates the utility of these compounds in creating amine-treated polymers with enhanced thermal stability and potential for medical applications due to their promising biological activities (Aly & El-Mohdy, 2015).
Structural and Computational Studies
X-ray structures and computational studies on cathinones have provided insights into the molecular structures and properties of such compounds, facilitating a deeper understanding of their chemical behavior and potential applications in various scientific fields (Nycz et al., 2011).
Safety And Hazards
Future Directions
The future directions for this compound would depend on its intended use. If it’s a pharmaceutical, further studies would likely focus on its pharmacokinetics, pharmacodynamics, and clinical efficacy. If it’s a chemical intermediate, research might focus on optimizing its synthesis and exploring its reactivity .
properties
IUPAC Name |
1-[4-(ethoxymethyl)triazol-1-yl]propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N4O/c1-3-13-6-8-5-12(11-10-8)4-7(2)9/h5,7H,3-4,6,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCDKGYSARXGQTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=CN(N=N1)CC(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(ethoxymethyl)-1H-1,2,3-triazol-1-yl)propan-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



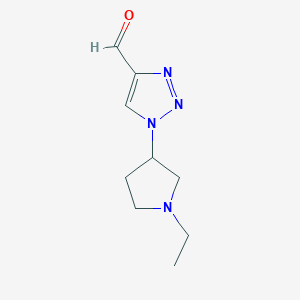

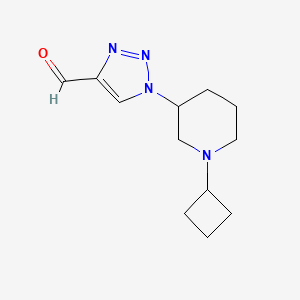
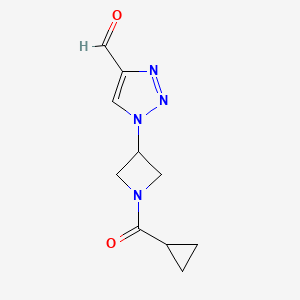
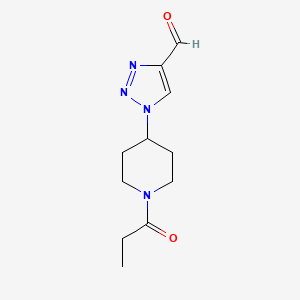
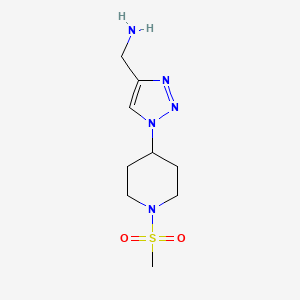
![N-(2-methoxyethyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine](/img/structure/B1492654.png)
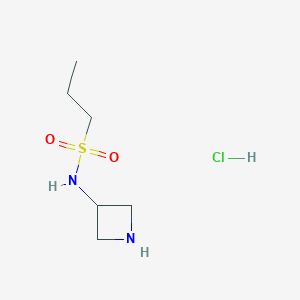

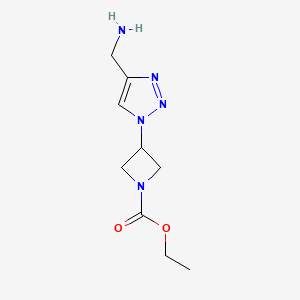

![(5-(hexahydrocyclopenta[c]pyrrol-2(1H)-yl)pyridin-3-yl)methanamine dihydrochloride](/img/structure/B1492663.png)
